N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine
Description
N-[(4-Methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine is a sulfonamide-substituted glycine derivative characterized by two aromatic substituents: a 4-methylphenylsulfonyl group and a 3-nitrophenyl group. The compound’s structure combines a glycine backbone (NH₂-CH₂-COOH) with sulfonamide and nitro-functionalized aromatic rings, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-11-5-7-14(8-6-11)24(22,23)16(10-15(18)19)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKCVEHFZIFXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the sulfonyl group can lead to sulfone derivatives .
Scientific Research Applications
N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine involves its interaction with specific molecular targets. The sulfonyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
*Estimated based on structural analogs.
Key Observations :
- Electron Effects: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, increasing acidity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .
- Steric Hindrance : Bulky substituents like benzenesulfonyl (in ) reduce reactivity in nucleophilic environments, whereas smaller groups (e.g., methylsulfonyl in ) improve solubility .
- Functional Groups : Ester derivatives (e.g., methyl esters) exhibit higher lipophilicity, making them suitable for membrane penetration in pharmacological contexts .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Density : Nitro-containing compounds (e.g., and ) exhibit higher densities (~1.42–1.46 g/cm³) due to increased molecular packing from polar groups .
- Acidity : The nitro group lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0 for the target compound), enhancing ionization in aqueous environments .
- Solubility : Methyl esters (e.g., ) show improved organic solvent compatibility, whereas free acids (e.g., ) favor polar solvents .
Biological Activity
N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine, also referred to as a sulfonamide derivative, is an organic compound with the molecular formula . This compound is characterized by the presence of both sulfonyl and nitrophenyl groups attached to a glycine backbone, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl and nitrophenyl groups are crucial in modulating enzyme activities and receptor functions. The compound has been studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development in various therapeutic areas.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as an antibiotic agent. The mechanism involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
Case Studies
Several case studies have highlighted the compound's efficacy in specific applications:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in inflammation, showcasing its potential as a therapeutic agent for inflammatory diseases .
- Antibacterial Activity : Another research project focused on the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli, revealing a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique attributes of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]sulfonyl}glycine | Contains sulfonamide group | Moderate antimicrobial activity |
| 2-(4-methylsulfonylphenyl)indole derivatives | Indole backbone with sulfonamide | Limited anti-inflammatory effects |
| Methyl N-[(4-methylphenyl)sulfonyl]acetamide | Acetamide instead of glycine | Lower enzyme inhibition |
The combination of functional groups in this compound confers distinct chemical properties that enhance its biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine, and how can intermediates be validated?
- Methodological Answer : The compound can be synthesized via a two-step sulfonylation-glycine conjugation strategy.
Sulfonylation : React 3-nitroaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form N-(3-nitrophenyl)-4-methylbenzenesulfonamide.
Glycine Conjugation : Couple the sulfonamide intermediate with bromoacetic acid or chloroacetyl chloride, followed by hydrolysis to yield the glycine derivative.
- Validation : Monitor reaction progress using thin-layer chromatography (TLC, silica gel GF254) with ethyl acetate/hexane (1:1) as the mobile phase. Confirm intermediate structures via H NMR (δ 7.5–8.2 ppm for aromatic protons, δ 2.4 ppm for methyl group) and LC-MS (ESI+ mode for molecular ion peaks) .
Q. How should researchers characterize the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- Purity Analysis : Use reversed-phase HPLC (e.g., Chromolith® C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm. Retention times and peak symmetry indicate purity (>98% recommended for biological assays) .
- Stability Testing : Conduct accelerated degradation studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via UV-Vis spectroscopy (λmax ~270 nm for nitroaryl groups) and quantify degradation products using high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide-glycine derivatives?
- Methodological Answer : Discrepancies may arise from differences in:
- Cellular Models : Use standardized cell lines (e.g., HEK293 or HepG2) and normalize activity to cell viability (MTT assay).
- Solubility Factors : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering (DLS).
- Metabolite Interference : Perform LC-MS/MS to rule out metabolic byproducts (e.g., nitro-group reduction to amines) in biological matrices .
Q. What experimental design is recommended to study the compound’s role in modulating oxidative stress pathways (e.g., Nrf2 activation)?
- Methodological Answer :
In Vitro Assays : Treat Nrf2-luciferase reporter cells (e.g., AREc32) with the compound (1–50 µM) and measure luminescence after 24h. Include tert-butylhydroquinone (tBHQ) as a positive control.
Mechanistic Validation : Knock down Nrf2 using siRNA and assess compound efficacy via Western blot (Keap1, HO-1 proteins).
ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) in HO-stressed cells and correlate with Nrf2 activation .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be addressed during formulation?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (PBS, pH 7.4) using nephelometry.
- Co-solvent Systems : Optimize using cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions for in vivo delivery. Validate stability via differential scanning calorimetry (DSC) to detect amorphous/crystalline transitions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the sulfonylation step, and how can reproducibility be improved?
- Methodological Answer : Yield variability (±15%) may stem from:
- Reagent Purity : Ensure 4-methylbenzenesulfonyl chloride is freshly distilled (bp 134–136°C) to avoid hydrolysis.
- Reaction Atmosphere : Conduct reactions under nitrogen to prevent moisture ingress.
- Workup Optimization : Extract the product with dichloromethane (3× volumes) and dry over anhydrous MgSO before crystallization from ethanol/water .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
